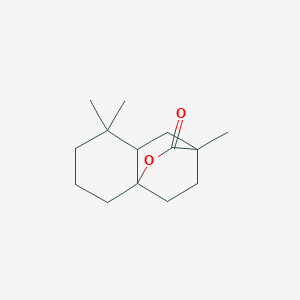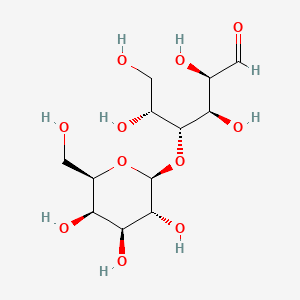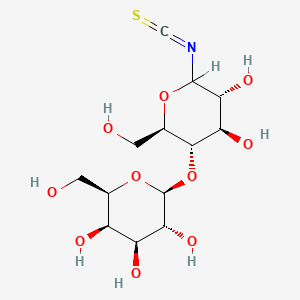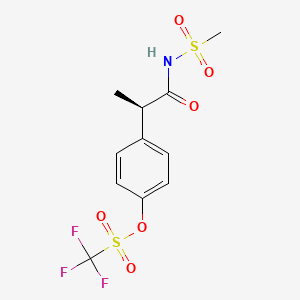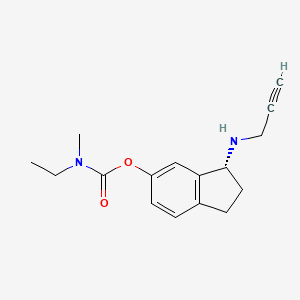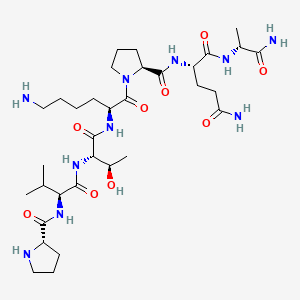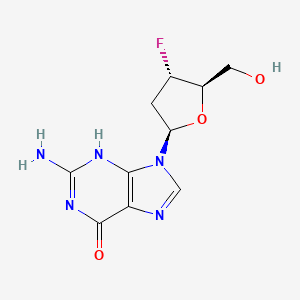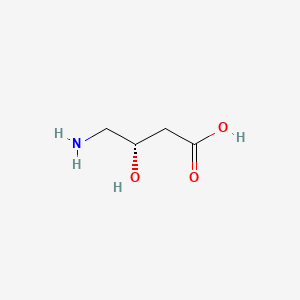
(S)-4-Amino-3-hydroxybutanoic acid
Übersicht
Beschreibung
Gamma-Amino-β-Hydroxybuttersäure (GABOB): β-Hydroxy-gamma-Aminobuttersäure , ist eine Verbindung, die strukturell mit dem Neurotransmitter Gamma-Aminobuttersäure (GABA) verwandt ist. Es ist bekannt für seine Antikonvulsiva-Eigenschaften und wird in verschiedenen Ländern, einschließlich Europa, Japan und Mexiko, zur Behandlung von Epilepsie eingesetzt . GABOB fungiert als GABA-Rezeptor-Agonist und beeinflusst das zentrale Nervensystem, indem es die inhibitorischen Wirkungen von GABA nachahmt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von Gamma-Amino-β-Hydroxybuttersäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt oft mit Gamma-Butyrolacton.
Hydroxylierung: Gamma-Butyrolacton wird hydroxyliert, um 4-Hydroxybuttersäure zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Gamma-Amino-β-Hydroxybuttersäure kann ähnliche Syntheserouten, jedoch in größerem Maßstab umfassen, mit Optimierungen für Ausbeute und Reinheit. Techniken wie die kontinuierliche Fließsynthese und die Verwendung von Katalysatoren können die Effizienz des Prozesses verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
Gamma-Amino-β-Hydroxybuttersäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, um Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von 4-Keto-gamma-Aminobuttersäure.
Reduktion: Bildung von Gamma-Amino-1,4-Butandiol.
Substitution: Bildung von N-substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Gamma-Amino-β-Hydroxybuttersäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine Rolle in der Neurotransmission und seine Auswirkungen auf das zentrale Nervensystem.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Epilepsie und anderen neurologischen Erkrankungen.
Industrie: Verwendet bei der Entwicklung von Pharmazeutika und als Vorläufer in der chemischen Synthese
Wirkmechanismus
Gamma-Amino-β-Hydroxybuttersäure übt seine Wirkungen hauptsächlich durch die Wirkung als Agonist an GABA-Rezeptoren aus. Es bindet sowohl an GABA_A- als auch an GABA_B-Rezeptoren und verstärkt die inhibitorischen Wirkungen von GABA im zentralen Nervensystem. Diese Wirkung führt zu einer verstärkten neuronalen Inhibition, die zur Kontrolle von Krampfanfällen und anderen neurologischen Erkrankungen beiträgt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gamma-amino-beta-hydroxybutyric acid typically involves the following steps:
Starting Material: The synthesis often begins with gamma-butyrolactone.
Hydroxylation: Gamma-butyrolactone undergoes hydroxylation to form 4-hydroxybutyric acid.
Industrial Production Methods
Industrial production of gamma-amino-beta-hydroxybutyric acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-amino-beta-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-keto-gamma-aminobutyric acid.
Reduction: Formation of gamma-amino-1,4-butanediol.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Gamma-amino-beta-hydroxybutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in neurotransmission and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical synthesis
Wirkmechanismus
Gamma-amino-beta-hydroxybutyric acid exerts its effects primarily by acting as an agonist at GABA receptors. It binds to both GABA_A and GABA_B receptors, enhancing the inhibitory effects of GABA in the central nervous system. This action results in increased neuronal inhibition, which helps to control seizures and other neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Gamma-Amino-β-Hydroxybuttersäure ist unter seinen Analoga aufgrund seiner spezifischen Strukturmerkmale und seines pharmakologischen Profils einzigartig. Ähnliche Verbindungen umfassen:
Gamma-Aminobuttersäure (GABA): Der primäre inhibitorische Neurotransmitter im Gehirn.
Gamma-Hydroxybuttersäure (GHB): Bekannt für seine sedativen und anästhetischen Eigenschaften.
Phenibut: Ein GABA-Derivat mit anxiolytischen und nootropen Wirkungen.
Baclofen: Ein GABA_B-Rezeptor-Agonist, der als Muskelrelaxans verwendet wird.
Pregabalin: Ein GABA-Analog, das zur Behandlung von neuropathischen Schmerzen und Epilepsie eingesetzt wird
Gamma-Amino-β-Hydroxybuttersäure zeichnet sich durch seine doppelte Wirkung sowohl auf GABA_A- als auch auf GABA_B-Rezeptoren aus, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in therapeutischen Kontexten macht .
Eigenschaften
IUPAC Name |
(3S)-4-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDEPYYFWUPGO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342720 | |
| Record name | (+)-gamma-Amino-beta-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-05-0 | |
| Record name | gamma-Amino-beta-hydroxybutyric acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-gamma-Amino-beta-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM46XGM78M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


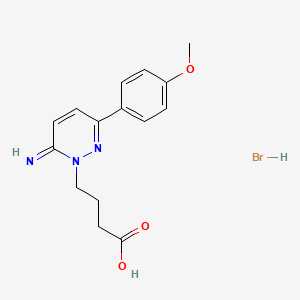
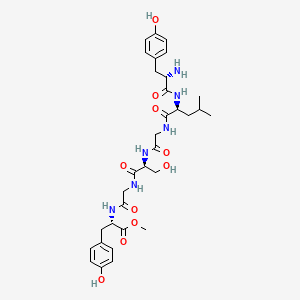
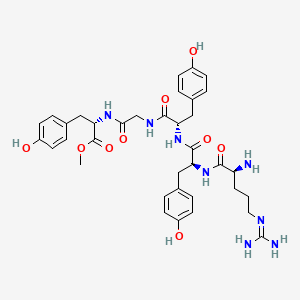
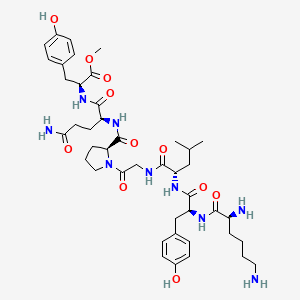
![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
